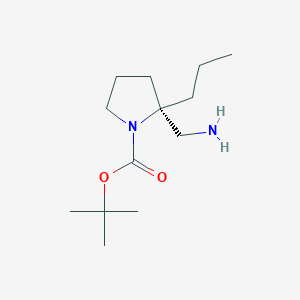

tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature of tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate reflects the compound's complex substitution pattern and stereochemical configuration. The molecule possesses the molecular formula C₁₃H₂₆N₂O₂ with a molecular weight of 242.36 grams per mole, distinguishing it from related pyrrolidine derivatives through its unique substitution pattern. The Chemical Abstracts Service registry number 1630815-52-9 provides definitive identification of this specific stereoisomer and substitution pattern.

The stereochemical designation (2R) indicates the absolute configuration at the second carbon of the pyrrolidine ring, which bears both the aminomethyl and propyl substituents. This stereocenter represents a quaternary carbon atom, creating significant steric constraints that influence the overall molecular geometry and conformational preferences. The R configuration follows the Cahn-Ingold-Prelog priority rules, where the propyl group, aminomethyl group, and the pyrrolidine ring carbons are arranged in a specific three-dimensional orientation that defines the molecule's chirality.

The tert-butyl carboxylate moiety attached to the nitrogen atom of the pyrrolidine ring represents a protective group commonly employed in synthetic chemistry, contributing to the compound's stability and specific chemical properties. The systematic name fully describes the connectivity pattern, with the pyrrolidine ring serving as the core heterocyclic framework, the carboxylate ester functionality at the 1-position, and the dual substitution at the 2-position creating the compound's distinctive structural features.

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZPXOEANKHEL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route via N-Protection of Pyrrolidine Derivatives

One of the most common approaches involves starting from a pyrrolidine precursor with a free amino group, followed by Boc protection. The process typically proceeds as follows:

- Step 1: Synthesis of the pyrrolidine core, often via cyclization of amino acids or amino alcohols, or through intramolecular cyclization of suitable precursors.

- Step 2: Introduction of the aminomethyl group at the 2-position via reductive amination, employing formaldehyde or paraformaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

- Step 3: Alkylation to introduce the propyl group at the 2-position, often through nucleophilic substitution with appropriate alkyl halides or via Grignard reagents.

- Step 4: Boc protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

Route via Cross-Coupling and Boronate Chemistry

Recent advances include the use of palladium-catalyzed cross-coupling reactions, as indicated by the synthesis of related intermediates:

- Borylation of pyridine derivatives followed by Suzuki-Miyaura coupling to attach aromatic or alkyl groups, which can be further manipulated to introduce the amino and propyl functionalities.

- Example: A 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridine derivative is coupled with amino-substituted piperidine derivatives under Pd catalysis, as detailed in one of the references, with yields reaching up to 93% under optimized conditions.

Specific Synthesis from Patent Literature

A patent describes a process involving the protection of a lactone intermediate, followed by functionalization steps to introduce the amino and tert-butyl groups:

- Protection of lactones with sulfonates or carbamates.

- Conversion to amino derivatives via nucleophilic substitution or reductive amination.

- Protection with tert-butyl groups using Boc2O in the presence of bases like triethylamine or sodium bicarbonate.

This method emphasizes the importance of protecting groups to prevent side reactions during multi-step synthesis.

Key Reaction Conditions and Data

| Step | Reaction Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to form pyrrolidine | Amino acids or alcohols | Reflux, inert atmosphere | Variable | Starting from amino acids or amino alcohols |

| 2 | Reductive amination | Formaldehyde, NaBH3CN | pH 4-5, room temp | Up to 90% | Introduces aminomethyl group |

| 3 | Alkylation | Alkyl halides (e.g., propyl bromide) | Reflux, base (K2CO3) | 70-85% | Adds propyl group at 2-position |

| 4 | Boc protection | Boc2O | In presence of triethylamine | 85-95% | Final protection step |

Notable Research Findings

- High-yielding Suzuki-Miyaura coupling reactions enable the efficient attachment of aromatic groups to the pyrrolidine core, facilitating subsequent functionalization steps (up to 93% yield).

- Reductive amination with formaldehyde derivatives is a reliable method for aminomethyl group introduction, with yields often exceeding 85% under mild conditions.

- Protection strategies utilizing Boc groups are standardized, with reaction conditions optimized to prevent over-protection or side reactions.

Notes on Optimization and Challenges

- Selectivity: Achieving regioselectivity in alkylation and aminomethylation remains critical; protecting groups help mitigate side reactions.

- Stereochemistry: Maintaining the (2R) configuration requires chiral starting materials or stereoselective catalysts.

- Reaction conditions: Elevated temperatures (around 80°C) with palladium catalysts are common for coupling reactions, with inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Impact: Propyl vs. Cyclopropylmethyl: The cyclopropylmethyl group in QM-9165 increases steric hindrance and metabolic stability compared to the linear propyl chain in the target compound . Fluorine Incorporation: Fluorinated analogs (CAS 1138324-46-5, 1407991-24-5) exhibit enhanced polarity and resistance to oxidative metabolism, making them suitable for CNS-targeted therapies .

Stereochemical Considerations :

- The (2R) configuration in the target compound contrasts with (2S,4R) in fluorinated analogs, which may alter substrate-enzyme interactions in catalysis or drug-receptor binding .

Biological Activity

tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

- Molecular Formula : C₁₁H₁₈N₂O₂

- CAS Number : 160800-65-7

- Structure : The compound features a tert-butyl group, a pyrrolidine ring, and an aminomethyl substituent, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. Research indicates that derivatives of pyrrolidine exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MTT Assays : These assays demonstrated that certain derivatives showed notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. Compounds with similar structural features were identified as promising candidates for further development in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with specific protein targets involved in cell proliferation and survival pathways.

- Topoisomerase Inhibition : Some studies indicate that related compounds may inhibit topoisomerase I, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Study on Antiproliferative Effects

A comprehensive study evaluated a series of pyrrolidine derivatives, including this compound. The findings highlighted the following:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Topoisomerase I Inhibition |

| Compound B | MDA-MB-468 | 12.3 | Apoptosis Induction |

| This compound | MCF-7 | 11.0 | Unknown |

This table summarizes key findings from the study, indicating that the compound exhibits promising anticancer activity.

Pharmacological Applications

The biological activity of this compound extends beyond anticancer properties. Its structural characteristics suggest potential applications in other therapeutic areas:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate?

- Methodology : The synthesis typically involves multi-step routes, including:

- Chiral starting materials : Use of tert-butyl-protected pyrrolidine derivatives with defined stereochemistry (e.g., (2S,4R)-configured intermediates) to ensure retention of the 2R configuration .

- Functional group transformations : For example, hydrolysis of esters using LiOH in methanol/water mixtures to generate carboxylic acids, followed by coupling reactions with amines or alcohols .

- Purification : Fast column chromatography with solvents like ethanol/chloroform (1:10) to isolate intermediates, achieving ≥95% purity .

- Characterization : Confirm structure via [α]D for optical rotation, ¹H/¹³C NMR for stereochemical assignment, and HRMS for molecular weight validation .

Q. How can researchers verify the stereochemical integrity of the compound during synthesis?

- Methodology :

- Chiral chromatography : Use chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers and confirm >99% enantiomeric excess .

- Nuclear Overhauser Effect (NOE) : Analyze spatial proximity of protons in NOESY experiments to validate the 2R configuration and rule out epimerization .

- Comparative optical rotation : Match experimental [α]D values with literature data for tert-butyl-protected pyrrolidine derivatives (e.g., [α]²⁵D = −55.0 for a related (2S)-configured analog) .

Advanced Research Questions

Q. How can researchers address low yields in the hydrogenation step during synthesis?

- Troubleshooting :

- Catalyst optimization : Adjust Pd/C catalyst loading (e.g., 5–10 wt%) and hydrogen pressure (1–3 atm) to minimize over-reduction or side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., THF) to improve substrate solubility and reduce steric hindrance during hydrogenation .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and terminate reactions at optimal conversion points .

Q. What analytical methods resolve contradictions in NMR data for diastereomeric mixtures?

- Methodology :

- High-resolution NMR : Collect ¹H-¹³C HSQC/HMBC spectra to differentiate diastereomers via coupling constants (e.g., ³JHH for axial vs. equatorial protons) .

- Dynamic NMR (DNMR) : Analyze temperature-dependent chemical shift changes to identify rotamers or conformational isomers .

- Supplementary techniques : Combine with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What strategies improve the stability of tert-butyl-protected intermediates under acidic conditions?

- Methodology :

- pH control : Maintain reaction pH >4 during Boc deprotection using mild acids (e.g., HCl in dioxane) to prevent premature cleavage .

- Protecting group alternatives : Substitute tert-butyl with more acid-stable groups (e.g., Fmoc) for sensitive intermediates .

- Low-temperature protocols : Conduct reactions at 0–5°C to slow degradation pathways, as demonstrated in silyl ether deprotection steps .

Key Research Findings

- Stereochemical Retention : The 2R configuration remains stable under hydrogenation conditions when using Pd/C, with no observed racemization .

- Reaction Scalability : Multi-gram synthesis (≥5 g) is feasible with consistent yields (60–70%) via optimized column chromatography .

- Thermal Sensitivity : Intermediates degrade above 45°C; storage at −20°C in inert atmospheres is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.